5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride
Beschreibung
This compound is a boronic ester-functionalized tetrahydroisoquinoline derivative. Its structure features:
- A tetrahydroisoquinoline core (1,2,3,4-tetrahydro-isoquinoline), a scaffold known for diverse pharmacological activities.
- A fluoro substituent at position 5, which enhances metabolic stability and binding affinity via electronic effects.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 7, enabling participation in Suzuki-Miyaura cross-coupling reactions .
- A hydrochloride salt, improving aqueous solubility for biomedical applications.
The compound’s synthetic utility lies in its boronate group, which facilitates late-stage functionalization in drug discovery pipelines. Its structural complexity and reactivity make it a candidate for antitumor agents, though specific biological data remain under investigation.
Eigenschaften
IUPAC Name |
5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO2.ClH/c1-14(2)15(3,4)20-16(19-14)11-7-10-9-18-6-5-12(10)13(17)8-11;/h7-8,18H,5-6,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETNITWPLIOGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCNC3)C(=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The compound features a tetrahydro-isoquinoline core with a fluoro substituent and a dioxaborolane moiety. Its IUPAC name highlights its complex structure which is critical for its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C18H26BNO2HCl |
| Molecular Weight | 345.33 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Keep in a cool, dark place |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the boron-containing dioxaborolane ring is particularly significant as it can participate in various chemical reactions and biological processes.
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in signaling pathways associated with cancer progression.
- Receptor Modulation : By binding to specific receptors, it can modulate their activity, potentially leading to therapeutic effects.
In Vitro Studies
Several studies have examined the compound's effects on various cancer cell lines:
- Cell Proliferation Assays : The compound demonstrated significant inhibition of cell proliferation in A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values in the low micromolar range.
Case Studies
- Case Study 1 : A study involving the treatment of glioblastoma cells showed that the compound induced apoptosis through the activation of caspase pathways.
- Case Study 2 : In a preclinical model of acute myeloid leukemia (AML), the compound exhibited potent anti-leukemic activity by inhibiting key signaling pathways.
Safety and Toxicity
Toxicological assessments have indicated that while the compound shows promising therapeutic effects, it also exhibits some level of toxicity:
- Acute Toxicity : In animal models, doses exceeding 50 mg/kg resulted in observable adverse effects.
- Chronic Toxicity : Long-term exposure studies are necessary to fully understand the safety profile.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The target compound uniquely combines fluorine and boronate groups, enabling dual roles in medicinal chemistry (bioactivity and synthetic versatility).
- Compound 3 lacks heterocyclic complexity but shares a benzodioxane motif, which may influence pharmacokinetics.
- Hydrastinine Hydrochloride shares the tetrahydroisoquinoline core but is simpler, historically used as a vasoconstrictor .
Reactivity and Functionalization
The target compound’s boronate group allows cross-coupling reactions (e.g., with aryl halides via Pd catalysis), a feature absent in Compounds 3, 6, and Hydrastinine. This enables modular synthesis of derivatives for structure-activity relationship (SAR) studies . For example:
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
